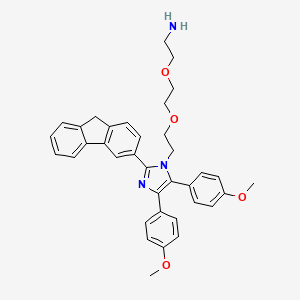
Neurodazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurodazole is a neurogenic inducer for converting pluripotent P19 cells into electrophysiologically active neurons.
Scientific Research Applications
Neurodazole's Role in Neuronal Differentiation
This compound (Nzl) has been studied for its capacity to induce neuronal differentiation in neuroblastoma and fibroblast cells. This research demonstrates that cells treated with this compound express neuron-specific markers, similar to those seen with known neurogenic factors like retinoic acid and trichostatin A. Additionally, this compound's influence on neurogenesis in these cell types appears to be mediated through the activation of the Wnt and Shh signaling pathways. This finding suggests that this compound could be a valuable tool in generating specific populations of neuronal cells from readily available and manageable cells (Halder, Kim, & Shin, 2015).
Neuroprotective Properties
Several studies have explored the neuroprotective properties of Riluzole, a drug closely related to this compound. Riluzole has been found to exert neuroprotective effects by blocking glutamatergic neurotransmission, inhibiting the release of glutamic acid, and showing noncompetitive blockade of NMDA receptors. These actions contribute to its anticonvulsant and sedative properties. In various models, Riluzole has demonstrated the capability to protect neurons from different forms of damage, including anoxic damage and the toxic effects of glutamic-acid-uptake inhibitors (Doble, 1996).
Modulation of Glutamate Release
Riluzole's effects on modulating glutamate release have been noted in studies involving neonatal rat hypoglossal motoneurons. The drug inhibits persistent sodium and calcium currents and modulates glutamate release via presynaptic NMDA receptors. This suggests a potential mechanism by which Riluzole and possibly this compound could exert neuroprotective effects (Lamanauskas & Nistri, 2008).
Activation of P Domain K(+) Channels
Riluzole, a neuroprotective agent, activates two key members of a family of mammalian background K(+) channels, TREK-1 and TRAAK. This activation is part of its neuroprotective mechanism, suggesting a similar potential pathway for this compound (Duprat et al., 2000).
properties
Molecular Formula |
C36H37N3O4 |
|---|---|
Molecular Weight |
575.71 |
IUPAC Name |
2-[2-[2-[2-(9H-Fluoren-3-yl)-4,5-bis(4-methoxyphenyl)imidazol-1-yl]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C36H37N3O4/c1-40-30-13-9-25(10-14-30)34-35(26-11-15-31(41-2)16-12-26)39(18-20-43-22-21-42-19-17-37)36(38-34)29-8-7-28-23-27-5-3-4-6-32(27)33(28)24-29/h3-16,24H,17-23,37H2,1-2H3 |
InChI Key |
UHEONTTXCAUVGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=C(OC)C=C3)N=C(C4=CC5=C(C=C4)CC6=C5C=CC=C6)N2CCOCCOCCN)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Neurodazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)